Increased Lipophilicity (XLogP3) Compared to Non-Brominated Analog
5-Bromo-1-N-ethyl-4-fluorobenzene-1,2-diamine exhibits a significantly higher calculated partition coefficient (XLogP3) of 2.4 compared to its non-brominated analog, 1-N-ethyl-4-fluorobenzene-1,2-diamine (XLogP3 = 1.7), based on PubChem computed data [1][2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 1-N-ethyl-4-fluorobenzene-1,2-diamine (CAS 1737-43-5), XLogP3 = 1.7 |
| Quantified Difference | Δ XLogP3 = +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
This quantifiable increase in lipophilicity can critically impact the compound's solubility, membrane permeability, and overall pharmacokinetic profile when incorporated into a drug-like molecule, making it a distinct choice for medicinal chemistry programs.
- [1] PubChem. 5-Bromo-1-N-ethyl-4-fluorobenzene-1,2-diamine. Compound Summary for CID 116735332. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/116735332 View Source
- [2] PubChem. 1-N-ethyl-4-fluorobenzene-1,2-diamine. Compound Summary for CID 21286303. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/21286303 View Source
